1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene
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Overview
Description
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by a benzene ring substituted with a methyl group and a sulfonyl group attached to another benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a methyl group is introduced to the benzene ring using methyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as aluminum chloride and optimized reaction temperatures are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing methyl groups.
Reduction: Lithium aluminum hydride for reducing sulfonyl groups.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides.
Scientific Research Applications
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack . This property is exploited in various chemical reactions to introduce different functional groups onto the benzene ring.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl group.
Methyl p-tolyl sulfone: Similar structure but with a sulfone group instead of a sulfonyl group.
p-Tolylmethanesulfonyl chloride: Similar structure but with a methanesulfonyl chloride group.
Uniqueness
1-Methyl-3-(4-methylbenzene-1-sulfonyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both methyl and sulfonyl groups on the benzene ring allows for diverse chemical transformations and applications in various fields.
Properties
CAS No. |
53046-20-1 |
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Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-6-8-13(9-7-11)17(15,16)14-5-3-4-12(2)10-14/h3-10H,1-2H3 |
InChI Key |
CVVSKVPTZYSPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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